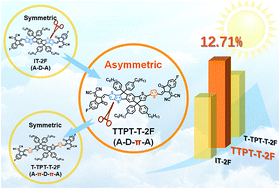Asymmetric A–D–π–A-type nonfullerene small molecule acceptors for efficient organic solar cells†
Journal of Materials Chemistry A Pub Date: 2019-07-29 DOI: 10.1039/C9TA06476A
Abstract
There has been significant progress with regard to research on nonfullerene small molecule acceptors (SMAs) during the past several years. Typically, high-performance nonfullerene SMAs are based on symmetric A–D–A or A–π–D–π–A structural frameworks. In this study, a novel asymmetric nonfullerene SMA, TTPT-T-2F, with an A–D–π–A structure is rationally designed and synthesized. In addition, a symmetric A–D–A-type nonfullerene SMA, IT-2F, and a symmetric A–π–D–π–A-type nonfullerene SMA, T-TPT-T-2F, are also synthesized for comparison. When PBT1-C is employed as a polymer donor, a promising power conversion efficiency (PCE) of 12.71% is achieved for TTPT-T-2F-based organic solar cells (OSCs), which surpasses those of devices based on IT-2F (PCE = 10.54%) and T-TPT-T-2F (PCE = 10.71%). Favorable phase separation toward efficient and more balanced charge transport accounts for the higher PCE achieved in the PBT1-C:TTPT-T-2F device. Our results demonstrate that a small molecule acceptor with an A–D–π–A structural framework is a promising class of nonfullerene acceptors for OSCs.


Recommended Literature
- [1] Emerging catalytic processes for the production of adipic acid
- [2] Facile synthesis of superhydrophobic three-metal-component layered double hydroxide films on aluminum foils for highly improved corrosion inhibition†
- [3] Unexpected formation of a μ-carbido diruthenium(iv) complex during the metalation of phthalocyanine with Ru3(CO)12 and its catalytic activity in carbene transfer reactions†
- [4] Performance in synthetic applications of a yeast surface display-based biocatalyst
- [5] Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites†
- [6] Energy framework and solubility: a new predictive model in the evaluation of the structure–property relationship of pharmaceutical solid forms†
- [7] Atomically dispersed and oxygen deficient CuO clusters as an extremely efficient heterogeneous catalyst†
- [8] Pore volume regulated CO2 adsorption in C–C bonded porous organic frameworks†
- [9] Back cover
- [10] Architectural design and phase engineering of N/B-codoped TiO2(B)/anatase nanotube assemblies for high-rate and long-life lithium storage†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 15366-08-2
-
CAS no.: 121578-13-0









